Karbafos

Description

Contextualization of Karbafos within Organophosphate Chemistry Research

This compound (malathion) holds a significant position in the academic study of organophosphate chemistry. Organophosphorus compounds, a diverse group of chemicals containing carbon-phosphorus bonds, are utilized in various industrial, agricultural, and medicinal applications. tandfonline.com Within this broad class, organophosphate insecticides like this compound are primarily recognized for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function in both insects and mammals. acs.orgresearchgate.nettandfonline.comdrugbank.com

In academic research, this compound frequently serves as a model compound for studying the mechanisms of organophosphate toxicity, environmental degradation, and the development of analytical detection methods. tandfonline.comrsc.orgrsc.orgfrontiersin.orgresearchgate.net Its well-documented properties and widespread use make it a suitable candidate for investigating the broader characteristics and impacts of organophosphate pesticides. oup.comrevistamedicinamilitara.ro

The study of this compound extends to various specialized fields. In environmental chemistry, research focuses on its fate and transport in soil and water, its degradation pathways under different conditions, and its impact on non-target organisms. oup.comnih.govorst.edu In toxicology, this compound is used to explore the acute and chronic health effects of organophosphate exposure, including neurotoxicity, genotoxicity, and potential carcinogenicity. nationbuilder.comnih.govnih.govfrontiersin.org Furthermore, the development of methods for its detection in environmental and biological samples is an ongoing area of analytical chemistry research. cdc.govekb.egpnrjournal.compnrjournal.comepa.gov

Historical Perspectives on this compound Research Trajectories

The research trajectory of this compound began with its synthesis in the early 1950s by American Cyanamid. acs.org Its development was part of a broader post-World War II effort to create effective and less hazardous alternatives to the highly toxic organochlorine pesticides like DDT. aphapublications.org The initial research focused on its insecticidal efficacy and its comparatively lower mammalian toxicity compared to other organophosphates like parathion. acs.org

Early academic studies in the mid-20th century centered on its mode of action, confirming its role as an acetylcholinesterase inhibitor. researchgate.net Toxicological research from this period also began to establish its metabolic pathways in animals, noting its rapid breakdown and excretion. orst.edunih.gov

As environmental awareness grew in the latter half of the 20th century, the focus of this compound research expanded significantly. Studies began to investigate its environmental persistence, degradation products, and effects on ecosystems. oup.comnih.gov This shift was in line with a broader trend in pesticide science, moving from a primary focus on efficacy to a more comprehensive assessment of environmental and health impacts.

The development of advanced analytical techniques, such as gas chromatography and high-performance liquid chromatography, further shaped the research landscape, enabling more precise and sensitive detection of this compound and its metabolites in various matrices. cdc.govekb.eg These advancements facilitated more detailed studies on its environmental fate and human exposure levels.

Current Research Landscape and Gaps in this compound Studies

The current research landscape for this compound is multifaceted, with ongoing investigations in toxicology, environmental science, and biotechnology. A significant area of contemporary research is the biodegradation and bioremediation of this compound-contaminated environments. Scientists are exploring the use of microorganisms, such as bacteria and fungi, and their enzymes to break down the pesticide into less harmful substances. tandfonline.comresearchgate.netnih.govscispace.comtandfonline.com

Toxicological studies continue to be a major focus, with a particular emphasis on the long-term effects of low-dose exposure. frontiersin.org Research is ongoing to better understand its potential links to various health issues, including cancer and neurodevelopmental disorders. epa.govbeyondpesticides.orgwho.intscielo.br The toxicity of its primary metabolite, malaoxon (B1675925), which is more potent than this compound itself, is also a key area of investigation. tandfonline.comnih.govbeyondpesticides.org

Despite the extensive body of research, several gaps in the understanding of this compound remain. A comprehensive understanding of the complete degradation pathways of this compound and its various byproducts under different environmental conditions is still being developed. rsc.orgrsc.org While the primary mechanism of toxicity is well-established, the subtle, long-term effects of chronic, low-level exposure on human health and the environment require further investigation. frontiersin.org Additionally, there is a need for continued development of more efficient and environmentally friendly methods for its degradation and removal from contaminated sites. tandfonline.com

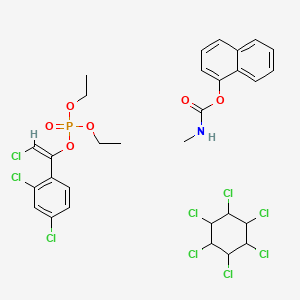

Structure

2D Structure

Properties

CAS No. |

64664-54-6 |

|---|---|

Molecular Formula |

C12H14Cl3O4P |

Molecular Weight |

851.6 g/mol |

IUPAC Name |

[(E)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate;1,2,3,4,5,6-hexachlorocyclohexane;naphthalen-1-yl N-methylcarbamate |

InChI |

InChI=1S/C12H14Cl3O4P.C12H11NO2.C6H6Cl6/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15;1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11;7-1-2(8)4(10)6(12)5(11)3(1)9/h5-8H,3-4H2,1-2H3;2-8H,1H3,(H,13,14);1-6H/b12-8+;; |

InChI Key |

FSAVDKDHPDSCTO-XYOKQWHBSA-N |

SMILES |

CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl.CNC(=O)OC1=CC=CC2=CC=CC=C21.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |

Isomeric SMILES |

CCOP(=O)(OCC)O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl.CNC(=O)OC1=CC=CC2=CC=CC=C21.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl.CNC(=O)OC1=CC=CC2=CC=CC=C21.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |

Appearance |

Solid powder |

boiling_point |

333 to 338 °F at 0.5 mm Hg (EPA, 1998) at 0.07kPa: 167-170 °C |

Color/Form |

Colorless liquid Yellowish liquid Amber-colored liquid |

density |

1.36 at 59.9 °F (EPA, 1998) 1.36 g/cu cm @ 20 °C Relative density (water = 1): 1.36 |

melting_point |

-9 to -2 °F (EPA, 1998) -23 to -19 °C -19 - -23 °C |

Other CAS No. |

18708-86-6 470-90-6 |

physical_description |

Chlorfenvinfos is an amber-colored liquid with a mild chemical odor. Used for control of ticks, flies, lice, and mites on cattle and for blowfly, lice, ked, and itchmite on sheep. Controls fleas and mites on dogs; not used on cats. Applied on organic wastes and breeding places of fly larvae. Also used as a foliage insecticide for potatoes, rice, maize, and sugar cane. Used to control soil insects. (EPA, 1998) ORANGE-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. |

Pictograms |

Acute Toxic; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

SLOWLY HYDROLYZED BY WATER OR ACID, 50% DECOMP OCCURS AT 38 °C IN GREATER THAN 700 HR AT PH 1.1, GREATER THAN 400 HR AT PH 9.1, BUT UNSTABLE IN ALKALI--AT 20 °C 50% LOSS OCCURS IN 1.28 HR AT PH 13. |

solubility |

Miscible with most common organic solvents, e.g. acetone, ethanol, kerosene, xylene, propylene glycol, dichloromethane, hexane. In water, 124 mg/l at 20 °C Solubility in water: none |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Birlane Chlorfenvinphos Chlorphenvinphos Clofenvinfos Dermaton |

vapor_pressure |

4e-06 mm Hg at 68 °F (EPA, 1998) 7.5X10-6 mm Hg @ 25 °C Vapor pressure, Pa at 20 °C: |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Karbafos

Chemical Synthesis Pathways for Karbafos and Analogues

The primary method for synthesizing Malathion (B1675926) involves the addition reaction of O,O-dimethyldithiophosphoric acid with diethyl maleate (B1232345) or diethyl fumarate (B1241708) wikipedia.orggoogle.com. This reaction typically occurs as a heterogeneous, two-layer mixture when using an aqueous solution of O,O-dimethyldithiophosphoric acid and an organic layer containing diethyl maleate or fumarate google.com. Mechanical mixing is employed to facilitate the reaction between the immiscible phases google.com. Optimization of reaction conditions, such as temperature, reaction time, and reagent ratio, is crucial for maximizing the yield and purity of the synthesized Malathion google.com. For instance, a molar ratio of diethyl maleate to O,O-dimethyldithiophosphoric acid ranging from approximately 1:1 to 2:1 can be used, with reaction temperatures preferably between 40°C and 65°C, and optimally around 53°C google.com.

Malathion possesses an asymmetric center on the succinate (B1194679) ligand, leading to the existence of enantiomers researchgate.netcore.ac.uk. The compound is typically used as a racemate wikipedia.org. However, methods for the synthesis of chiral Malathion enantiomers have been developed, often starting from chiral precursors such as (R)- or (S)-malic acid core.ac.uknih.gov. Early approaches to asymmetric synthesis achieved up to 90% enantiomeric excess but were often lengthy and involved expensive or highly reactive reagents researchgate.net. Subsequent research has aimed to improve these synthetic routes researchgate.net.

Key analogues and impurities associated with Malathion synthesis and storage include malaoxon (B1675925), isomalathion (B127745), O,O,S-trimethyl phosphorodithioate (B1214789) (MeOOSPS-triester), and O,O,O-trimethyl phosphorothioate (B77711) (MeOOOPS-triester) herts.ac.ukgoogle.com. These compounds can be formed as unintentional byproducts during synthesis or as breakdown products during storage google.comresearchgate.net. The synthesis of these analogues, particularly the stereoisomers of isomalathion, has also been a focus of research, utilizing pathways such as the reaction of resolved alkaloid salts of O,S-dimethyl phosphorothioic acid with derivatives of diethyl malate (B86768) researchgate.netcore.ac.uknih.gov.

Advancements in Malathion synthesis techniques have focused on improving the efficiency and purity of the process, as well as developing methods for the preparation of specific isomers. Optimization of reaction parameters in the standard addition reaction has been explored to enhance yield and minimize impurity formation google.com. The synthesis of chiral Malathion enantiomers represents a significant advancement, enabling the study of the stereoselectivity of its interactions researchgate.netcore.ac.uknih.gov. Techniques involving the use of chiral precursors and resolution methods have been employed to obtain enantiomerically enriched or pure forms researchgate.netcore.ac.uknih.gov.

Derivatization strategies for this compound are often employed to create research probes or analytical standards. The synthesis of deuterated analogues, such as malathion-D₆, is a key derivatization strategy vedomostincesmp.ru. These isotopically labeled compounds serve as internal standards in analytical methods, particularly in conjunction with gas chromatography or liquid chromatography coupled with mass spectrometry, to improve the accuracy and reliability of Malathion determination in various matrices vedomostincesmp.ru. Existing synthesis methods for organophosphate pesticides have been adapted to produce these deuterated analogues vedomostincesmp.ru.

Furthermore, the chemical transformation of Malathion to its oxygen analog, malaoxon, through oxidative desulfuration is relevant in research as malaoxon is a more potent acetylcholinesterase inhibitor and a significant metabolite wikipedia.orggoogle.comcore.ac.uk. While not a derivatization for a probe in the classical sense, the controlled synthesis of malaoxon and other impurities like isomalathion is crucial for toxicological studies and the development of analytical methods to monitor their presence google.comresearchgate.netcore.ac.uknih.gov. Research also explores the use of Malathion in the development of sensing probes, such as colorimetric sensors based on gold nanoparticles, where the interaction with Malathion leads to a detectable change nih.govresearchgate.net.

Spectroscopic and Chromatographic Characterization in Synthesis Research

Spectroscopic and chromatographic techniques are indispensable tools in the synthesis and characterization of this compound and its related compounds, providing means for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) spectroscopy is widely used for the identification and structural characterization of synthesized this compound and its analogues, including deuterated forms vedomostincesmp.ru. ¹H, ²H, ¹³C, and ³¹P NMR spectroscopy provide detailed information about the chemical environment of different atoms within the molecule vedomostincesmp.ru.

Notably, ³¹P NMR spectroscopy is particularly valuable for the quantitative determination of Malathion and phosphorus-containing impurities such as isomalathion, MeOOSPS-triester, MeOOOPS-triester, and malaoxon in technical-grade material and formulations fao.orgfao.orgwho.intfao.org. The distinct chemical shifts of these compounds in the ³¹P NMR spectrum allow for their identification and quantification fao.org. For example, in deuterated chloroform, Malathion typically shows a signal around 95.88 ppm, while isomalathion appears as two signals (due to diastereoisomers) around 56.6 ppm and 58.0 ppm. MeOOSPS-triester has a signal around 100.3 ppm, MeOOOPS-triester around 73.5 ppm, and malaoxon around 28.0-29.1 ppm depending on the formulation concentration fao.orgfao.org. Quantitative ³¹P NMR allows for the determination of the molar ratio of impurities to Malathion, which can then be used to calculate the impurity content fao.orgfao.org.

An example of ³¹P NMR data for Malathion and related impurities is presented in the table below:

| Compound | Approximate ³¹P Chemical Shift (ppm) | Notes |

| Malathion | 95.88 | Most intense signal fao.org |

| Isomalathion | 56.6, 58.0 | Two signals due to diastereoisomers fao.org |

| MeOOSPS-triester | 100.3 | fao.org |

| MeOOOPS-triester | 73.5 | fao.org |

| Malaoxon | 28.0 - 29.1 | Varies slightly with concentration fao.orgfao.org |

Mass Spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is a powerful technique for the identification, structural elucidation, and confirmation of Malathion and its transformation products vedomostincesmp.runih.govcdc.govlupinepublishers.comsciex.comindexcopernicus.comnih.govacs.org. High-resolution mass spectrometry provides accurate mass measurements that can help confirm the elemental composition of the compounds vedomostincesmp.ru.

GC-MS is a principal method for analyzing Malathion in various samples, allowing for separation and subsequent identification based on mass fragmentation patterns nih.govcdc.govindexcopernicus.comnih.gov. LC-MS/MS is particularly useful for complex matrices, offering high selectivity and sensitivity nih.govlupinepublishers.comsciex.com. In LC-MS/MS, Malathion can be detected in positive ionization mode, yielding a predominant protonated precursor ion [M+H]⁺ at m/z 331.1 lupinepublishers.com. Fragmentation of this precursor ion produces characteristic product ions, such as those observed at m/z 127.1 and 99, which are used for identification and quantification in Multiple Reaction Monitoring (MRM) modes lupinepublishers.comsciex.com. MRM³ techniques offer even higher selectivity by performing a second fragmentation step on a product ion, further reducing background interference in complex samples sciex.com.

Chromatographic methods, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized this compound and determining the content of the active ingredient and impurities google.comfao.orgnih.govcdc.govnih.govekb.egakjournals.comresource.orgresearchgate.netresearchgate.net.

GC is a standard method for Malathion analysis, often employing selective detectors such as the flame photometric detector (FPD) in phosphorus mode, electron capture detector (ECD), or nitrogen-phosphorous detector (NPD) nih.govcdc.govresource.orgepa.gov. GC coupled with MS or tandem MS (GC-MS/MS) provides enhanced selectivity and confirmation of identity nih.govcdc.gov.

HPLC is also widely used for Malathion analysis and purity assessment, particularly reversed-phase HPLC nih.govekb.egakjournals.comresearchgate.net. Common stationary phases include C-18 columns ekb.egakjournals.com. UV detection at wavelengths such as 220 nm is frequently employed ekb.egakjournals.comresearchgate.net. HPLC methods are developed and validated to ensure specificity, selectivity, linearity, precision, and accuracy indexcopernicus.comekb.egakjournals.comresearchgate.net. Parameters like retention time and peak area are used for quantitative analysis ekb.eg. UV-diode array detection can be used to check peak purity by comparing the UV spectra across the chromatographic peak akjournals.com.

Thin-layer chromatography (TLC) can also be applied for the analysis and purity assessment of Malathion, sometimes coupled with techniques like image analysis for quantification resource.orgresearchgate.net.

Chromatographic methods are crucial for determining compliance with purity standards set by regulatory bodies, which specify maximum limits for impurities like isomalathion, malaoxon, and others herts.ac.ukfao.org.

A summary of common chromatographic techniques and their applications in this compound research is provided below:

| Technique | Application in this compound Research | Detectors/Phases Commonly Used |

| GC | Purity assessment, active ingredient and impurity determination google.comfao.orgnih.govcdc.govresource.orgepa.gov | FPD (phosphorus mode), ECD, NPD, MS, MS/MS nih.govcdc.govresource.orgepa.gov |

| HPLC | Purity assessment, active ingredient and impurity determination nih.govekb.egakjournals.comresearchgate.net | Reversed-phase (e.g., C-18, Purospher STAR RP-18e), UV detection (e.g., 220 nm), UV-DAD ekb.egakjournals.comresearchgate.net |

| GC-MS/LC-MS | Structural elucidation, confirmation of identity, impurity analysis vedomostincesmp.runih.govcdc.govlupinepublishers.comsciex.comindexcopernicus.comnih.govacs.org | MS, MS/MS, High-resolution MS vedomostincesmp.runih.govcdc.govlupinepublishers.comsciex.comindexcopernicus.comnih.govacs.org |

| TLC | Analysis and purity assessment resource.orgresearchgate.net | Various visualization methods researchgate.net |

Environmental Fate and Transport Dynamics of Karbafos

Abiotic Degradation Pathways of Karbafos in Environmental Compartments

Abiotic degradation processes, which occur without the involvement of living organisms, play a significant role in the transformation and dissipation of chemical compounds like this compound in the environment. These pathways include hydrolysis, photolysis, oxidation, and other chemical reactions influenced by factors such as pH, temperature, and the presence of other substances. mdpi.comnih.gov

Hydrolytic Degradation Kinetics and Mechanisms

Hydrolysis is a key abiotic degradation pathway for many pesticides, particularly those containing ester or amide linkages. researchgate.netclemson.edu This process involves the reaction of the compound with water, often leading to the cleavage of the molecule. The rate and mechanism of hydrolysis are significantly influenced by pH and temperature. clemson.edu

For carbamate (B1207046) components, alkaline hydrolysis is generally an important degradation mechanism, with the reaction rate increasing with increasing pH. clemson.edu Neutral hydrolysis can also occur, and its importance is notable within the typical environmental pH range. clemson.edu Studies on carbaryl (B1668338), a carbamate component found in this compound, indicate that it is effectively hydrolyzed in water, with a 50% loss observed relatively quickly under alkaline conditions. researchgate.net The hydrolytic degradation is initiated by hydroxyl radical attack. researchgate.net

While specific kinetic data for the hydrolysis of the organophosphate and organochlorine components within the this compound mixture are less readily available in the provided context, studies on similar organophosphates and organochlorines highlight the potential for hydrolysis to contribute to their environmental breakdown, depending on the specific chemical structure and environmental conditions.

Photolytic Transformation Processes and Products

Photolysis, the degradation of compounds by light, can occur through direct or indirect mechanisms in the environment. frontiersin.org Direct photolysis involves the absorption of light energy by the chemical itself, leading to its breakdown. frontiersin.org Indirect photolysis involves the reaction of the chemical with reactive species generated by light from other substances in the environment, such as sensitizers or natural organic matter. frontiersin.org

Research on carbaryl indicates that both indirect and direct photolysis can occur, producing different naphthoquinones and some hydroxyl substituted naphthoquinones as degradation products. nih.gov The extent and products of photolysis are dependent on the light spectrum, intensity, and the presence of photosensitizers. frontiersin.org

While detailed photolytic transformation data specifically for the this compound mixture or its individual organophosphate and organochlorine components are not extensively provided, the presence of chromophores within the molecular structures suggests that photolytic processes likely contribute to their degradation in sunlit environmental compartments like surface water and soil surfaces.

Biotic Degradation Mechanisms of this compound

Biotic degradation, primarily mediated by microorganisms, is a crucial process for the removal of many organic pollutants from the environment. mdpi.comnih.gov Microorganisms, including bacteria and fungi, possess enzymatic machinery capable of breaking down complex chemical structures into simpler compounds, ultimately leading to mineralization (conversion to inorganic substances like carbon dioxide and water). mdpi.comaropha.com

Microbial Biodegradation in Soil and Water Systems

Microbial biodegradation is a primary mechanism for the dissipation of pesticides in soil and water. mdpi.comnih.gov The rate and extent of biodegradation are influenced by various factors, including the availability of the compound to microorganisms (bioavailability), the presence of suitable microbial populations, temperature, pH, moisture content, and nutrient availability. nih.govmdpi.com

For carbaryl, the carbamate component of this compound, soil microbes (bacteria and fungi) are known to be capable of degradation. nih.gov The process can be more rapid under certain conditions, such as increased temperature and moisture. nih.gov Repeated use of carbofuran, a related carbamate, has been shown to lead to an increase in soil microbial populations capable of its degradation. epa.gov

While specific studies on the microbial biodegradation of the this compound mixture are not detailed, the individual components are subject to microbial attack. The organophosphate and organochlorine components can also be degraded by microorganisms, although the rates and pathways can vary significantly depending on the specific compound and the microbial community present. nih.gov

Aerobic and Anaerobic Degradation Studies

Microbial degradation can occur under both aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) conditions. aropha.comnih.govbpcinstruments.comnormecows.com The presence or absence of oxygen significantly influences the metabolic pathways utilized by microorganisms for degradation. nih.govnih.gov

Studies on carbaryl have indicated that microbial degradation can be more rapid in anoxic (anaerobic) systems compared to aerobic systems. nih.gov This suggests that in environments where oxygen is limited, such as flooded soils or sediments, anaerobic biodegradation may play a more significant role in the breakdown of the carbamate component.

Research on the biodegradation of other organic compounds, such as phthalic acid esters, highlights the differences in degradation pathways under aerobic and anaerobic conditions. Aerobic degradation often involves oxygenase-dependent reactions, while anaerobic degradation may utilize different enzymes and pathways. nih.gov

While direct comparative aerobic and anaerobic degradation studies specifically for the this compound mixture are not presented in the provided text, the understanding of microbial metabolism under different oxygen conditions suggests that the degradation of this compound components in the environment will be influenced by the prevailing redox conditions.

Identification of Microbial Degraders and Enzymes

Information regarding specific microbial degraders and enzymes acting on the this compound mixture was not found. Studies on the microbial degradation of pesticide mixtures indicate that the presence of multiple compounds can influence the degradation rates and pathways, and microbial communities can adapt to degrade specific pesticides. acs.orgnih.govtandfonline.comsoilandhealth.org.nznih.govnih.govacs.orgpesticidestewardship.org

Enzymatic Degradation in Non-Target Organisms

Specific data on the enzymatic degradation of the this compound mixture in non-target organisms is not available. Enzymatic degradation is a crucial process in the breakdown of pesticides in biotic systems, and the enzymes involved can vary across different organisms. nih.govpesticidestewardship.orgwur.nl

Metabolite Identification and Persistence in Biotic Systems

The identification and persistence of metabolites of the this compound mixture in biotic systems could not be determined from the consulted sources. Pesticide degradation in organisms can lead to the formation of various metabolites, some of which may be more or less persistent or toxic than the parent compounds. uludag.edu.tr

Sorption and Mobility of this compound in Environmental Matrices

Specific data on the sorption and mobility of the this compound mixture in environmental matrices were not found. The sorption and mobility of pesticides in soil and other environmental compartments are influenced by factors such as the properties of the pesticide, soil organic matter content, clay content, and pH. soilandhealth.org.nznih.govnih.govresearchgate.netoup.comsjp.ac.lkresearchgate.netumanitoba.capesticidestewardship.orguludag.edu.trmissouri.eduresearchfloor.orgmdpi.comeuropa.euesr.cri.nzufl.edu

Adsorption and Desorption to Soil Organic Matter and Minerals

Information specifically on the adsorption and desorption of the this compound mixture to soil organic matter and minerals is not available. The interaction of pesticides with soil components, particularly organic matter and clay minerals, significantly affects their fate and transport. soilandhealth.org.nznih.govresearchgate.netoup.comsjp.ac.lkmissouri.eduresearchfloor.orgeuropa.euufl.edu

Leaching Potential in Aquatic Systems and Groundwater

The leaching potential of the this compound mixture in aquatic systems and groundwater could not be determined from the search results. Leaching is influenced by factors such as pesticide solubility, sorption to soil, soil texture, and rainfall or irrigation. researchgate.nettechnologynetworks.comoup.comsjp.ac.lkresearchgate.netumanitoba.capesticidestewardship.orguludag.edu.trmissouri.edumdpi.comufl.edu

Dissipation Patterns of this compound Residues in Agroecosystems

The dissipation of this compound residues in agroecosystems is a complex process influenced by the distinct physical, chemical, and biological properties of its constituent compounds: Carbaryl, alpha-Chlorfenvinphos, and Lindane. These components undergo various degradation and transport processes, leading to a reduction in their concentrations in soil, water, and plant matrices over time.

Field-Scale Dissipation Studies

Field studies provide crucial data on the actual dissipation rates of pesticides under real-world agricultural conditions, accounting for site-specific environmental factors such as climate, soil type, and microbial activity.

Studies on Carbaryl , a component of this compound, have shown relatively rapid dissipation from plant foliage, with a reported mean half-life of 3.2 days. epa.gov In terrestrial field dissipation studies, Carbaryl half-lives in soil have been estimated to range from 0.76 to 10.9 days , with other studies indicating half-lives of 4 to 7 days in the upper soil layers epa.gov. Deeper soil profiles (upper 30 cm) have shown longer dissipation half-lives, ranging from 62 to 116 days. epa.govusda.gov The degradation of Carbaryl in aerobic soil can vary widely, with reported half-lives from 4 to 253 days, and is influenced by soil pH, with faster degradation occurring under alkaline conditions. usda.gov Hydrolysis is a significant degradation pathway, particularly in alkaline environments, where half-lives can be as short as 0.13 days at pH 9, compared to 12 days at pH 7 and stability under acidic conditions. epa.govusda.gov

Chlorfenvinphos , which includes the alpha isomer found in this compound, is primarily a soil-applied insecticide and is considered moderately persistent in soil systems. herts.ac.uk Field dissipation studies for Chlorfenvinphos in soil have reported half-lives ranging from 9 to 53 days, with dissipation being slower in soils amended with organic compost compared to control soils. apvma.gov.au Laboratory studies on Chlorfenvinphos soil degradation show DT50 values typically between 6 and 98 days, while field study ranges are between 12 and 45 days. herts.ac.uk Dissipation from plant foliage, such as cabbage, has been observed with an initial rapid phase (half-life 2-3 days) followed by slower dissipation, with over 50% volatilization occurring within 4-7 days after application. apvma.gov.au In aquatic environments, Chlorfenvinphos dissipated from the water column of a natural pond with a half-life of 8.3 days. apvma.gov.au

Lindane (gamma-Hexachlorocyclohexane) is known for its persistence in the environment. europa.euepa.govpops.int Dissipation of Lindane from soil is primarily driven by volatilization into the atmosphere, although biotic and abiotic degradation also contribute, albeit slowly. pops.intregulations.govicontrolpollution.com Lindane is resistant to photolysis and hydrolysis, except at high pH, and microbial degradation is generally slow. regulations.gov The half-life of Lindane in soil is temperature-dependent, with faster dissipation in warmer conditions. pops.int Field studies have shown significant loss of Lindane from the upper soil layers over time. For instance, a study reported a 72.16% loss from the 0-15 cm soil layer after 30 days and a 99.75% loss after 150 days. omicsonline.org Lindane residues tend to be concentrated in the upper soil layers. icontrolpollution.com

The dissipation rates of the individual components of this compound in agroecosystems are summarized in the table below:

| Compound | Matrix | Dissipation Half-life (Range) | Key Factors | Source |

| Carbaryl | Foliage | 3.2 days (mean) | Washoff by rain | epa.gov |

| Carbaryl | Soil | 0.76 - 10.9 days | Microbial metabolism, pH, Organic content | epa.govusda.gov |

| Carbaryl | Soil (0-30 cm) | 62 - 116 days | Persistence in deeper layers | epa.govusda.gov |

| Carbaryl | Leaf Litter | 75 days | Degradation processes | usda.gov |

| Chlorfenvinphos | Soil | 9 - 53 days | Microbial degradation, Organic matter content | herts.ac.ukapvma.gov.au |

| Chlorfenvinphos | Foliage | 2 - 3 days (initial) | Volatilization, Phototransformation | apvma.gov.au |

| Chlorfenvinphos | Water | 8.3 days | Degradation processes | apvma.gov.au |

| Lindane | Soil | ~120 days (mean) | Volatilization, Temperature, Microbial action | pops.intregulations.govicontrolpollution.comomicsonline.org |

| Lindane | Water (Rivers/Lakes) | 3 - 300 days | Biodegradation, Adsorption/Desorption | pops.inticontrolpollution.com |

| Lindane | Sediment | 90 days | Adsorption/Desorption, Microbial activity | pops.inticontrolpollution.com |

Modeling Environmental Transport and Fate

Environmental modeling is a critical tool for predicting the transport and fate of pesticides like the components of this compound within agroecosystems and beyond. These models simulate the movement and transformation of chemicals across different environmental compartments, aiding in the assessment of potential environmental exposure.

For Carbaryl , models such as the Pesticide Root Zone Model (PRZM) and AgDRIFT are used to simulate runoff and spray drift, which are identified as major transport routes off treated areas. epa.gov The Plant Assessment Tool (PAT) also incorporates mechanistic representations of fate (degradation) and transport (runoff, spray drift) to estimate concentrations in terrestrial and wetland plant habitats. epa.govepa.gov Deterministic modeling approaches, utilizing chemical-specific parameters like dissipation half-life and soil adsorption coefficients, have been employed to assess the potential for Carbaryl movement to groundwater, suggesting a low potential for contamination. ca.gov

Chlorfenvinphos fate and transport have been considered in environmental risk assessment models. While specific models for the transport of Chlorfenvinphos in agroecosystems were not detailed in the search results, its properties, such as moderate persistence in soil and some risk of leaching, indicate that transport through runoff and leaching to groundwater are potential pathways that would be addressed in environmental fate models. herts.ac.ukapvma.gov.au Models used for avian risk assessment, such as the Terrestrial Investigation Model (TIM) and the Markov Chain Nest Productivity model (MCnest), incorporate pesticide fate and transport to estimate exposure. apvma.gov.au

The environmental transport of Lindane has been extensively studied and modeled due to its potential for long-range transport. epa.govpops.inticontrolpollution.comacs.orgnih.govresearchgate.net Global atmospheric transport models, including CanMETOP, MEDIA, and MSCE-POP, have been used to quantify the intercontinental transport of Lindane via the atmosphere. acs.orgnih.govresearchgate.netospar.orgresearchgate.net These models simulate the movement of Lindane from source regions to distant areas, including the Arctic, highlighting the significance of volatilization and atmospheric transport as major fate processes for this compound. epa.govpops.inticontrolpollution.com Models also consider the transport of Lindane through water and sediment, reflecting its water solubility and potential for movement via rivers to the maritime environment. ospar.org Transport models for contaminated sites have also been developed to study the movement of Lindane in groundwater. researchgate.net

The modeling of the environmental fate and transport of this compound components relies on understanding their partitioning behavior between air, water, soil, and biota, as well as their degradation rates through processes like hydrolysis, photolysis, and biodegradation. These models help predict environmental concentrations, assess exposure risks, and inform regulatory decisions regarding the use of pesticides containing these compounds.

Ecotoxicological Research on Karbafos: Impact on Non Target Organisms and Ecosystems

Molecular and Cellular Ecotoxicological Responses

Understanding the molecular and cellular responses of non-target organisms to Karbafos is crucial for assessing its ecotoxicological profile. This involves examining how the compound interacts with biological molecules and induces cellular stress.

Mechanisms of Interaction with Non-Target Biomolecules

Xenobiotics, such as pesticides, can interact with non-target biomolecules through various mechanisms. These interactions can lead to alterations in cellular processes and functions . While specific details on this compound's interaction mechanisms with non-target biomolecules were not extensively detailed in the search results, ecotoxicology broadly studies the toxicokinetic and toxicodynamic aspects of xenobiotics, including their absorption, distribution, and excretion, as well as their mechanisms of toxicity . Understanding these interactions at a molecular level is vital for predicting effects at higher levels of biological organization gu.se.

Oxidative Stress Induction in Ecological Receptors

Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant capacity of cells, leading to potential molecular damage mdpi.comresearchgate.net. Xenobiotics can elevate intracellular ROS levels through mechanisms such as increased mitochondrial activity, alteration of the redox cycle, or increased generation of ROS as by-products of enzymatic reactions mdpi.com. Oxidative stress can damage lipids, proteins, and DNA researchgate.net. Oxidative stress biomarkers are considered sensitive indicators for the early detection of environmental contamination in animals mdpi.com. Research indicates that oxidative stress is a crucial mechanism of toxicity for various compounds in diverse organisms, including amphibians mdpi.com. While direct studies on this compound and oxidative stress in ecological receptors were not prominently featured, the general principle of pesticide-induced oxidative stress in non-target organisms is a recognized area of ecotoxicological research mdpi.comfrontiersin.org.

Enzyme Inhibition Dynamics in Non-Target Species (e.g., Cholinesterase inhibition in insects, not humans)

Enzyme inhibition is a significant mechanism by which pesticides can exert toxic effects on non-target organisms nih.gov. Enzyme inhibitors can slow down or completely block enzyme action expii.com. There are different types of enzyme inhibition, including competitive and noncompetitive inhibition expii.com. Competitive inhibitors often resemble the enzyme's substrate and bind to the active site, preventing substrate binding expii.comlibretexts.org. Noncompetitive inhibitors bind to a different site on the enzyme (allosteric site), altering its shape and reducing its catalytic activity regardless of substrate concentration expii.com. Cholinesterase inhibition is a well-known example of enzyme inhibition targeted by certain classes of insecticides, affecting the nervous system of organisms nih.gov. While specific data on this compound's enzyme inhibition dynamics in non-target species like insects were not found in the provided search snippets, enzyme inhibition assays are used in ecotoxicology to study the effects of pesticides at the molecular level nih.gov.

Population and Community-Level Ecotoxicology

The impact of this compound extends beyond individual organisms to affect populations and entire ecological communities.

Effects on Invertebrate Populations

Invertebrates are crucial components of many ecosystems and can be sensitive to environmental changes, including exposure to pesticides purchase.edulenfestocean.org. Studies on the effects of pesticides on non-target invertebrates in agroecosystems highlight the potential for detrimental ecological effects on biodiversity . Research on other pesticides, such as neonicotinoids, has shown impacts on non-target invertebrates like the rusty crayfish, affecting behaviors such as defensive responses nih.gov. The abundance and diversity of invertebrate communities can be influenced by various factors, including habitat structure and land use purchase.eduresearchgate.netscielo.br. While direct research on this compound's specific effects on invertebrate populations was not detailed in the search results, the ecotoxicological assessment of pesticides often includes evaluating their impact on non-target soil and aquatic invertebrates baes.gv.atnih.gov.

Impact on Aquatic Biota and Ecosystems

Aquatic ecosystems are particularly vulnerable to chemical pollution, including pesticides, which can enter freshwater systems and coastal waters unep.orgc2es.org. Pesticide pollution in aquatic environments can exert significant pressure on non-target organisms, potentially leading to chronic and acute effects unep.orgnih.gov. Assessing the combined ecotoxicity of pesticides to aquatic non-target organisms is an important aspect of evaluating the chemical status of water ecosystems nih.gov. Studies have shown that priority pollutants, which can include pesticides, can have major to catastrophic impacts on water quality and aquatic ecosystems, even at low concentrations mdpi.com. These impacts can affect various aquatic organisms and disrupt ecosystem processes pew.org. Research using methods like metabarcoding of freshwater invertebrates can help detect the effects of pesticide spills on aquatic invertebrate assemblages, revealing differences between impacted and control sites nih.gov.

Influence on Soil Biota and Ecosystem Functioning

Soil biota encompasses a diverse community of organisms, including bacteria, fungi, invertebrates like earthworms and arthropods, and plant roots, which are essential for numerous ecosystem services such as nutrient cycling, organic matter decomposition, and maintaining soil structure. mdpi.comnih.govresearchgate.net The introduction of chemical substances into the soil environment can have significant impacts on these delicate communities and the functions they perform. mdpi.comresearchgate.net

Pesticides, including the components found in this compound, are designed to target pests but can also affect non-target soil organisms. Research in soil ecotoxicology investigates the presence and mechanisms of action of toxic substances in soils and their ecological impacts. mdpi.com Methods for assessing soil ecotoxicology include chemical analysis, bioassays, molecular techniques, and ecological modeling. mdpi.com Common bioindicators for soil health include earthworms, plants, and soil-dwelling arthropods. mdpi.com Advances in molecular biology allow for the assessment of pollutant impacts on soil microbial communities at the genetic level, which can disrupt essential soil processes. mdpi.com

While the search results highlight the importance of soil biota and the potential for contaminants to affect them, specific detailed research findings on the direct influence of this compound as a mixture on soil biota and ecosystem functioning were not extensively available. However, given its composition, particularly the presence of Lindane (an organochlorine known to contaminate soil) and Carbaryl (B1668338), it is plausible that this compound could exert pressure on soil dwelling organisms and processes.

Evolutionary Ecotoxicology of this compound Exposure

Evolutionary ecotoxicology is a field that examines how long-term exposure to environmental contaminants shapes adaptive evolution and genome-wide variation in organisms. researchgate.net This perspective is crucial for understanding the potential for populations to persist in contaminated environments. researchgate.net

Transgenerational Effects and Acclimation Potential

Transgenerational effects occur when the environment experienced by parents influences the phenotype of their offspring through non-genetic mechanisms, such as epigenetic modifications. nih.govnih.govembopress.org This can lead to transgenerational acclimation, where the performance of offspring in a particular environment is improved when previous generations have also experienced that environment. biorxiv.org While research has demonstrated transgenerational acclimation to stressors like climate change and ocean acidification in various organisms, including fishes and marine invertebrates, specific studies investigating the transgenerational effects or acclimation potential related to this compound exposure were not found in the search results. nih.govembopress.orgbiorxiv.orgresearchgate.netresearchgate.netplos.org However, the concept of epigenetic inheritance as a mechanism for transmitting environmental information across generations, potentially influencing susceptibility to environmental insults, is an active area of research in ecotoxicology. nih.govnih.govembopress.org

Adaptation of Organisms to this compound Exposure

Adaptation in organisms refers to processes, changes, or features that enhance their suitability or adjustment to their environment, increasing their chances of survival. studyclix.ienih.gov Long-term exposure to contaminants can lead to the evolution of tolerance or resistance within populations. simplyecologist.com Studies in evolutionary ecotoxicology investigate how organisms adapt to chemical stressors. researchgate.netsimplyecologist.com Adaptation can involve various mechanisms, including physiological, morphological, and behavioral changes. studyclix.ienih.govnih.govnih.govpensoft.net While the search results discuss the adaptation of organisms to various environmental stressors and the importance of considering evolutionary perspectives in ecotoxicology, specific instances or mechanisms of adaptation of organisms directly to this compound exposure were not detailed. studyclix.ienih.govsimplyecologist.comnih.govnih.govpensoft.netresearchgate.net Research on adaptation to other pesticides, such as carbofuran, highlights the potential for organisms to develop resistance, which is a key aspect of evolutionary ecotoxicology. erasm.org

Ecotoxicological Assessment Methodologies

Ecotoxicological assessment involves evaluating the potential for chemical substances to affect ecosystems. nih.govresearchgate.netaropha.com This is crucial for environmental risk assessment and regulatory decision-making. researchgate.netaropha.com A variety of methodologies are employed to determine the intrinsic hazard properties of chemicals and their potential environmental impacts. nih.govresearchgate.netaropha.com

Development of Standardized Ecotoxicity Bioassays

Standardized ecotoxicity bioassays are laboratory tests conducted under defined conditions to assess the effects of contaminants on selected test organisms. nih.govstudyclix.ienih.govresearchgate.netaropha.com These tests are fundamental to chemical safety assessments and are used to determine endpoints such as survival, growth, and reproduction. nih.govresearchgate.netaropha.com Organizations such as the OECD, ISO, and US EPA develop and promote internationally agreed upon test guidelines for assessing the toxicity of chemicals in various environmental compartments, including freshwater, marine water, sediments, and soil. nih.govaropha.com Examples of standardized bioassays include tests with Daphnia magna (acute immobilization and reproduction tests), algae growth inhibition tests (e.g., with Pseudokirchneriella subcapitata), fish acute toxicity tests, and earthworm toxicity tests. nih.govstudyclix.iearopha.comnih.gov

While specific standardized bioassays developed solely for this compound were not detailed in the search results, the components of this compound, being pesticides, would likely be subject to standard ecotoxicity testing using a battery of relevant bioassays. For example, the ecotoxic effects of Carbaryl, a component of this compound, have been investigated using aquatic bioassays with Daphnia magna, Pseudokirchneriella subcapitata, and Heterocypris incongruens. nih.gov

Table 1: Ecotoxicity of Carbaryl in Aquatic Bioassays nih.gov

| Organism | Endpoint | Exposure Duration | Concentration | Effect |

| Daphnia magna | Immobilization (EC50) | 24 hours | 12.76 µg L-1 | 50% immobilization |

| Daphnia magna | Immobilization (EC50) | 48 hours | 7.47 µg L-1 | 50% immobilization |

| Daphnia magna | Cumulative molts (LOEC) | 21 days | 0.4 µg L-1 | Lowest Observed Effect Concentration |

| Daphnia magna | Neonates per surviving adult (LOEC) | 21 days | 0.4 µg L-1 | Lowest Observed Effect Concentration |

| Daphnia magna | Embryo deformities | - | 1.8 and 3.7 µg L-1 | Increased deformities |

| Pseudokirchneriella subcapitata | Growth inhibition (IC50) | 72 hours | 5.96 mg L-1 | 50% Inhibition of Growth |

| Pseudokirchneriella subcapitata | Growth inhibition (IC10) | 72 hours | 2.87 mg L-1 | 10% Inhibition of Growth |

| Heterocypris incongruens | Mortality (LC50) | 6 days | 4.84 mg L-1 | 50% Lethal Concentration |

| Heterocypris incongruens | Growth inhibition (IC20) | 6 days | 1.29 mg L-1 | 20% Inhibition of Growth |

These data for Carbaryl illustrate the type of detailed findings generated through standardized bioassays to assess the toxicity of chemical substances. nih.gov

Biomarker Research in Environmental Monitoring

Biomarkers are measurable biological responses at various levels of organization (molecular, cellular, physiological, behavioral) that indicate exposure to or effects of environmental contaminants. nih.govresearchgate.neteolss.netitch.io They serve as early warning signs of toxicity and can be used to assess the health status of organisms in environmental monitoring programs. nih.govresearchgate.neteolss.net Biomarkers can indicate exposure to specific chemical groups or general stress responses. researchgate.net Examples include enzyme activity, protein expression, and genetic alterations. nih.govnih.gov

Biomarker research plays a crucial role in understanding the mechanisms of toxicity and linking cellular or molecular responses to higher-level effects on organisms, populations, and ecosystems, a concept formalized in Adverse Outcome Pathways (AOPs). nih.govresearchgate.net While the search results discuss the general application and importance of biomarkers in environmental monitoring for various pollutants, specific research detailing the use of biomarkers to assess the impact of this compound was not found. researchgate.netnih.govnih.govresearchgate.neteolss.netfamic.go.jpnih.govmybiosource.com However, given that this compound components are known to affect the nervous system (organophosphates and carbamates inhibit cholinesterase) and potentially cause oxidative stress, biomarkers related to these pathways could potentially be relevant for monitoring exposure and effects if studies were conducted.

Computational Ecotoxicology for Predictive Modeling

Computational ecotoxicology employs in silico methods to predict the potential environmental impact and toxicity of chemical compounds like this compound (Pirimiphos-methyl) on non-target organisms and ecosystems. These methods serve as valuable tools for prioritizing chemicals for further experimental testing, understanding molecular mechanisms of toxicity, and contributing to environmental risk assessment chemrxiv.org.

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent approach in computational ecotoxicology. QSAR models aim to establish relationships between the molecular descriptors of a compound and its biological activity or toxicity springernature.com. For organophosphorus pesticides, including Pirimiphos-methyl, QSAR models have been developed to predict ecotoxicity towards various aquatic and terrestrial organisms springernature.com. These models utilize experimental ecotoxicity data to build predictive frameworks based on the chemical structure of the pesticides springernature.com.

Molecular docking studies provide insights into the potential interactions between a chemical and biological targets, such as enzymes. For organophosphorus pesticides, acetylcholinesterase (AChE) is a primary target enzyme, and computational studies, including docking, have been used to analyze the interaction and inhibition mechanisms researchgate.net. While some studies focus on human metabolic proteins nih.gov, the principles of molecular interaction analysis are applicable to understanding toxicity in non-target organisms as well, particularly concerning conserved biological targets like AChE researchgate.net. In silico toxicity assessments using methods like Density Functional Theory (DFT) and molecular docking can provide insights into the molecular mechanisms underlying the toxic effects of organophosphates biorxiv.org.

Predictive modeling is also utilized to assess the environmental fate and transport of pesticides, which is crucial for understanding exposure levels for non-target organisms. Models can estimate parameters such as hydrolysis rates, photolysis half-lives, and potential for bioaccumulation rivm.nlfao.org. For Pirimiphos-methyl, predictive models have been used to estimate its fate in various environmental compartments and its potential transfer within food chains, such as in farmed fish tandfonline.com. In silico prediction tools can also aid in the identification and prioritization of potential metabolites, helping to understand the transformation products of pesticides in the environment and their potential toxicity nih.gov.

The application of computational models in environmental risk assessment for pesticides, including Pirimiphos-methyl, allows for the prediction of potential risks to non-target organisms such as aquatic organisms and soil-dwelling organisms . While model-based risk assessment has limitations, it provides a valuable framework for evaluating potential environmental impacts . Studies have used models to predict the risks posed by Pirimiphos-methyl to soil organisms, indicating potential high acute and chronic risks based on model predictions .

Computational methods, such as machine learning algorithms, are increasingly being developed and applied to predict the toxicity of environmental chemicals based on large datasets chemrxiv.org. These models can predict various toxicity endpoints and contribute to prioritizing chemicals for further evaluation chemrxiv.org.

Data Tables

While specific quantitative predicted ecotoxicity values for this compound (Pirimiphos-methyl) from computational models were not extensively detailed in the provided snippets, the research indicates the application of these methods. The following table summarizes the types of computational approaches used in the context of organophosphorus pesticide ecotoxicology, relevant to this compound.

| Computational Method | Application in Ecotoxicology of Organophosphates (including Pirimiphos-methyl) | Relevant Findings/Purpose |

| QSAR Modeling | Prediction of aquatic and terrestrial organism ecotoxicity springernature.com. | Establishing relationships between molecular structure and toxicity springernature.com. |

| Molecular Docking | Analyzing interaction with target enzymes (e.g., AChE) researchgate.net. | Understanding molecular mechanisms of toxicity and binding affinity researchgate.net. |

| In Silico Prediction Tools | Predicting metabolic fate and identifying transformation products nih.gov. | Prioritizing metabolites for screening and understanding degradation pathways nih.gov. |

| Predictive Environmental Fate Models | Estimating persistence, degradation (hydrolysis, photolysis), and transport rivm.nlfao.org. | Assessing potential exposure concentrations in different environmental compartments rivm.nlfao.org. |

| Machine Learning Models | Predicting general environmental chemical toxicity endpoints chemrxiv.org. | Prioritizing chemicals and contributing to toxicity assessment chemrxiv.org. |

Detailed Research Findings (Computational Focus)

Research findings highlight the utility of computational approaches in understanding the ecotoxicology of organophosphates. QSAR models have been instrumental in analyzing the relationship between the chemical structure of these pesticides and their toxicity to various organisms springernature.com. Molecular docking studies have provided detailed insights into how organophosphates interact with key enzymes like acetylcholinesterase, which is the primary target for their neurotoxicity in many organisms researchgate.net. These in silico studies can simulate the binding process and estimate binding affinities, contributing to the understanding of the potency of these compounds biorxiv.org.

Furthermore, computational tools have been applied to predict the metabolic fate of Pirimiphos-methyl, identifying potential transformation products that may also have ecotoxicological significance nih.gov. Predictive environmental fate models help in estimating the persistence and distribution of Pirimiphos-methyl in the environment, which is crucial for assessing the duration and level of exposure for non-target organisms rivm.nlfao.org. Studies using model-based risk assessment approaches have predicted potential risks of Pirimiphos-methyl to soil organisms .

While specific quantitative predictions for this compound's ecotoxicity across a wide range of species via computational methods were not extensively detailed in the search results, the application of these predictive techniques within the broader field of organophosphate ecotoxicology, and specifically for Pirimiphos-methyl, is well-documented chemrxiv.orgspringernature.comresearchgate.netbiorxiv.orgtandfonline.comnih.gov. These computational efforts complement experimental studies by providing mechanistic insights and enabling predictions where experimental data may be limited.

Karbafos in Agricultural Science and Pest Management Research

Efficacy Research in Agricultural Pest Control

Research into the efficacy of chemical compounds in agricultural pest control is a critical area of study aimed at protecting crops and ensuring sustainable food production. This involves understanding how compounds impact target pests and the most effective ways to apply them in agricultural settings.

Target Pest Spectrum Studies (e.g., Aphids, Spider Mites)

Studies on the target pest spectrum of control agents, including compounds like Karbafos, investigate their effectiveness against various agricultural pests. Aphids and spider mites are common targets in such research due to their significant impact on crop yields. For instance, research has evaluated the effectiveness of different substances against pests such as rape aphids and tomato red spider mites, highlighting varying levels of control achieved by different treatments cifor-icraf.org. Some studies indicate that certain organosilicone products show pesticidal activity against spider mites and aphids mdpi.com. The effectiveness can depend on the nature of the chemicals, the target pests, and their developmental stages mdpi.com. Research findings suggest that some compounds can significantly reduce aphid and spider mite numbers compared to control groups cifor-icraf.org.

Application Strategies and Their Efficacy (e.g., Foliar, Soil)

The method of application significantly influences the efficacy of compounds in pest control. Research explores different strategies, such as foliar and soil applications, to determine the most effective ways to deliver the treatment to target pests or enhance plant uptake. Foliar application involves spraying the compound directly onto plant leaves, allowing for rapid absorption of nutrients or active ingredients researchgate.net. This method is often used to correct nutrient deficiencies quickly researchgate.net. Soil application, on the other hand, involves applying the compound to the soil, where it can be taken up by plant roots or act on soil-dwelling pests mdpi.com. Studies comparing soil and foliar applications of various substances have shown differing impacts on nutrient uptake and crop yield depending on the compound and crop type mdpi.com. For example, research on boron fertilizers in rice showed that soil application resulted in higher total boron uptake compared to foliar application, although the effect on grain yield varied mdpi.com. Foliar application can be a supplement to soil application, particularly for micronutrients or in conditions where soil uptake is limited researchgate.net.

Integration of this compound within Integrated Pest Management (IPM) Systems

Integrated Pest Management (IPM) is a holistic approach to pest control that combines various strategies to minimize the use of synthetic pesticides while maintaining crop productivity and ecosystem health researchgate.net, fao.org. Integrating compounds like this compound into IPM systems requires understanding their role in crop protection programs, their compatibility with biological control agents, and their contribution to sustainable agricultural practices.

Role in Crop Protection Programs

Within crop protection programs, compounds like this compound can serve as a component of a broader strategy aimed at managing pest populations. IPM programs emphasize the careful consideration of all available pest control techniques, including chemical, biological, physical, and cultural methods fao.org. The goal is to discourage the development of pest populations and keep interventions at levels that are economically justified and minimize risks to human health and the environment fao.org. While IPM seeks to reduce reliance on chemical pesticides, they remain a component, often used when pest levels reach economic thresholds cirad.fr, adas.co.uk. Research in crop protection focuses on developing effective strategies that integrate different methods to protect crops from diseases, insects, and weeds, aiming for sustainable yields eos.com.

Compatibility with Biological Control Agents

A key aspect of integrating chemical compounds into IPM is their compatibility with biological control agents (BCAs). BCAs, such as predatory mites, parasitic wasps, and beneficial nematodes, are natural enemies of pests and play a crucial role in maintaining ecological balance in agricultural systems bioworksinc.com, koppert.com. Research evaluates the potential impact of chemical treatments on BCA species to ensure that their use does not disrupt natural pest control mechanisms bioworksinc.com. Studies investigate the compatibility of various agrochemicals with BCAs like Trichoderma and Pseudomonas species, which are important in biological control of plant pathogens researchgate.net, ijaresm.com. Findings from such studies help in selecting compatible compounds and application strategies that allow for the successful co-existence and effectiveness of both chemical and biological control methods within an IPM framework ijaresm.com, longdom.org.

Research on Sustainable Agricultural Practices

The integration of compounds like this compound is also examined within the broader context of research on sustainable agricultural practices. Sustainable agriculture aims to meet the needs of the present without compromising the ability of future generations to meet their own needs, focusing on environmental health, economic profitability, and social and economic equity agriculture.gov.bb, sare.org, carib-export.com. Research in this area explores practices that promote long-term productivity, conserve natural resources, and enhance the resilience of agricultural systems cgiar.org, carib-export.com. This includes investigating the environmental impact of crop protection products and developing strategies to reduce this impact bayer.com. Studies on sustainable agriculture encompass various aspects, such as improving soil health, optimizing nutrient management, and strengthening plant health systems to counter pests and diseases cgiar.org. The role of chemical compounds within sustainable systems is continuously evaluated to ensure they contribute to these goals while minimizing negative environmental consequences bayer.com.

Ecological Implications within Agroecosystems

This compound is a chemical compound utilized as an insecticide and acaricide in agricultural settings ontosight.ai. Its composition as a mixture of active ingredients, including an organophosphate, an organochlorine (specifically lindane), and a carbamate (B1207046), is significant when considering its ecological impact within agroecosystems ontosight.ai. Agroecosystems are complex environments where interactions between cultivated organisms, associated biota (including pests, beneficial insects, and soil organisms), and the environment occur fao.orgmdpi.com. The introduction of pesticides like this compound into these systems can have far-reaching consequences beyond the targeted pests, affecting non-target organisms and disrupting ecological processes essential for system health and sustainability mdpi.comagroeco.org. Environmental Impact Assessments (EIA) are a critical tool for evaluating the potential positive and negative effects of such compounds on the environment, including flora, fauna, soil, and human health businesslicences.go.ugnema.go.keiaea.orgcieif.org.

Effects on Beneficial Arthropods and Pollinators

Beneficial arthropods, such as natural enemies of pests (predatory beetles, spiders, parasitic wasps) and pollinators (bees, hoverflies), play vital roles in maintaining the ecological balance and productivity of agroecosystems datadryad.orgnih.govmdpi.commdpi.com. Pesticide applications, including those containing organophosphates, organochlorines, and carbamates found in this compound, can pose significant risks to these non-target arthropods ontosight.aibiochemjournal.comresearchgate.net.

Organophosphate compounds, one of the active ingredients in this compound, are known for their neurotoxic effects, which can impact a wide range of organisms ontosight.ai. Similarly, organochlorines like lindane, another component, are persistent in the environment and can accumulate in tissues, leading to toxic effects in various organisms ontosight.ai. Carbamates, the third class of compounds in this compound, also exert neurotoxic effects by inhibiting acetylcholinesterase, an enzyme crucial for nerve function ontosight.ai.

Studies on the effects of pesticide classes present in this compound on beneficial arthropods and pollinators have shown various negative outcomes. For instance, insecticides can cause direct mortality in beneficial insect populations, including earthworms and collembola biochemjournal.com. Research indicates that the heavy use of pesticides can adversely affect soil insect populations, particularly beneficial species such as predatory beetles and earthworms, leading to a decline in their biodiversity biochemjournal.com. The abundance and diversity of beneficial arthropod communities, including carabids and pollinators, have been shown to be influenced by landscape complexity and habitat availability, suggesting that pesticide use contributing to habitat degradation or direct toxicity can negatively impact these populations datadryad.orgnih.govmdpi.commdpi.com.

The impact on pollinators, such as bees, is of particular concern due to their essential role in crop pollination fao.orgdatadryad.orgnih.govmdpi.com. Pesticides can affect pollinator abundance, diversity, and behavior, including foraging efficiency and navigation researchgate.net. While specific data on this compound's direct impact on pollinators was not found, the presence of organophosphate and carbamate components, known to be toxic to bees and other beneficial insects, suggests a potential risk ontosight.ainih.govresearchgate.net.

The effects on beneficial arthropods are not limited to direct mortality; sublethal effects on physiology and behavior can also impair their ability to provide ecosystem services like pest control and pollination researchgate.net. These sublethal impacts can include effects on learning, foraging behavior, and reproductive capacity researchgate.net.

Non-Target Effects on Soil Health and Biodiversity

The active ingredients in this compound, particularly the organochlorine component (lindane), are known to be persistent in the environment and can contaminate soil ontosight.ai. Pesticides can directly impact soil organisms, including microorganisms (bacteria and fungi) and macroinvertebrates (earthworms, mites, collembola) agroeco.orgbiochemjournal.commdpi.comfao.org.

Research on the effects of pesticides on soil health and biodiversity indicates that they can reduce the growth capacity of soil microorganisms, alter nutrient flow through the soil food web, and negatively impact the diversity and functional structure of macroinvertebrate communities biochemjournal.commdpi.comfao.org. The decline in soil insect biodiversity has been correlated with reduced soil health indicators, such as organic matter content and microbial diversity biochemjournal.com.

Changes in soil properties induced by pollutants, including pesticides, can indirectly affect insect populations and their ecological roles by altering soil structure, moisture retention, nutrient availability, and microbial communities biochemjournal.com. This disruption of nutrient cycling and organic matter breakdown can accelerate soil degradation and reduce agricultural productivity biochemjournal.com.

The presence of organic matter in soil can influence the bioavailability and toxicity of pesticides to soil organisms. For example, studies with carbosulfan (B1218777) (a carbamate component type found in this compound) have shown that increased organic matter can reduce the bioavailability and toxicity of the insecticide to beneficial soil arthropods like carabid beetles researchgate.net. This suggests that soil composition can modulate the ecological impact of this compound's carbamate component.

Mechanisms and Management of Pesticide Resistance to Karbafos

Biochemical Mechanisms of Karbafos Resistance in Target Pests

Pests employ several biochemical strategies to survive exposure to this compound (Malathion). These primarily involve alterations to the insecticide's target site, enhanced detoxification of the compound, or reduced uptake and increased sequestration within the insect's body researchgate.netirac-online.org.

Target-Site Insensitivity and Mutations

This compound (Malathion), as an organophosphate, exerts its toxic effect by inhibiting acetylcholinesterase (AChE) wikipedia.orgresearchgate.net. Resistance can arise when the insecticide's target site, the AChE enzyme, becomes less sensitive to inhibition pjoes.comirac-online.org. This target-site insensitivity is often caused by mutations in the gene encoding AChE pjoes.comresearchgate.netresearchgate.netnih.govnih.gov. These mutations can alter the structure of the enzyme, particularly within or near the active site where the insecticide binds, thereby reducing the binding affinity or preventing effective inhibition pjoes.comresearchgate.net.

Studies have identified specific mutations in the ace gene (which encodes AChE) in various insect species that confer resistance to organophosphates and carbamates pjoes.comresearchgate.netnih.gov. For instance, research on Leptinotarsa decemlineata identified mutations such as R30K, I392T, and T29P in the Ldace2 gene that are likely contributors to AChE insensitivity nih.gov. Modified acetylcholinesterase (MACE) is a term used to describe the altered enzyme that provides powerful resistance to organophosphate insecticides pjoes.com. Target-site resistance mechanisms are effective in both larval and adult stages of pests researchgate.net.

Metabolic Detoxification Pathways (e.g., Esterases, P450 Monooxygenases)

Metabolic resistance is a prevalent mechanism where insects break down or detoxify insecticides before they can reach or effectively interact with their target sites irac-online.orgnih.govfrontiersin.org. This is achieved through the action of various enzyme systems. Resistant insects often exhibit higher levels or more efficient forms of these enzymes compared to susceptible populations irac-online.orgfrontiersin.org.

Key enzyme families involved in the metabolic detoxification of organophosphates like this compound (Malathion) include esterases, cytochrome P450 monooxygenases (P450s), and glutathione (B108866) S-transferases (GSTs) nih.govirac-online.orgnih.govfrontiersin.orgentostudio.itnih.gov. Esterases can hydrolyze Malathion (B1675926), breaking it down into less toxic metabolites researchgate.net. Increased esterase activity has been frequently documented in resistant pest populations nih.goventostudio.itnih.gov. Cytochrome P450 monooxygenases are a diverse superfamily of enzymes that play a significant role in detoxifying a wide range of xenobiotics, including insecticides, through reactions such as oxidation, reduction, and hydrolysis frontiersin.orgresearchgate.netmdpi.comnih.gov. Overexpression of specific P450 genes is a major mechanism of metabolic resistance frontiersin.orgentostudio.itnih.govmdpi.com. For example, elevated expression of CYP6 genes has been linked to insecticide resistance in various insects pjoes.comnih.govmdpi.com.

Studies have demonstrated significantly increased esterase and P450 enzyme activities in resistant insect strains compared to susceptible ones nih.goventostudio.itnih.gov. This enhanced enzymatic capacity allows resistant pests to metabolize the insecticide more rapidly, reducing the internal dose and preventing the accumulation of toxic levels irac-online.org.

Reduced Penetration and Sequestration

Another mechanism contributing to insecticide resistance is reduced penetration, where the insect's cuticle acts as a barrier, slowing down the absorption of the insecticide into the body researchgate.netirac-online.org. A decrease in the rate of insecticide uptake due to changes in cuticle permeability can reduce the amount of toxicant reaching the target site, thus contributing to survival researchgate.netmdpi.com. This mechanism can provide protection against a variety of insecticides and often co-occurs with other resistance mechanisms, potentially enhancing their effectiveness irac-online.org. While sequestration, the isolation of the insecticide within the body, can also play a role, particularly with the involvement of microbial symbionts researchgate.net, reduced penetration through cuticular changes is a more commonly cited physiological barrier in the context of direct insecticide resistance by the insect itself based on the provided information.

Evolutionary Dynamics of this compound Resistance Development

The evolution of pesticide resistance is a clear example of rapid adaptation driven by the strong selection pressure imposed by insecticide application ox.ac.uk. The rate and extent of resistance development in a pest population are influenced by several factors, including the genetic makeup of the population and the way the insecticide is used ethz.ch.

Genetic Basis of Resistance Traits

Resistance to this compound (Malathion) and other insecticides has a clear genetic basis researchgate.net. Resistant individuals possess genetic variations, typically mutations, that confer a survival advantage in the presence of the insecticide ox.ac.uk. These genetic changes can involve single genes or multiple genes researchgate.net.

Target-site insensitivity is often linked to point mutations in the gene encoding the insecticide's target protein, such as the ace gene for organophosphates pjoes.comnih.gov. Metabolic resistance is frequently associated with the overexpression of genes encoding detoxification enzymes like esterases, P450s, and GSTs nih.govfrontiersin.orgnih.gov. This overexpression can result from gene amplification (an increase in the number of copies of the gene) or changes in gene regulation that lead to increased protein production pjoes.com. The genetic basis of resistance can be complex, involving multiple genes with small effects or a few genes with large effects researchgate.net. Mobile genetic elements can also play a role in the acquisition and spread of resistance genes within and between pest populations mdpi.comnih.gov. Understanding the specific genes and mutations involved in this compound resistance is crucial for monitoring resistance and developing targeted management strategies pjoes.comwho.intfrontiersin.orgnih.gov.

Factors Influencing Resistance Evolution Rate

The rate at which resistance to this compound (Malathion) evolves in a pest population is influenced by a combination of biological and operational factors ethz.ch. The intensity and frequency of insecticide application are primary drivers of resistance evolution, as they impose strong selection pressure favoring resistant individuals nih.govnih.goventostudio.it. Continuous or frequent exposure to the same insecticide accelerates the selection for resistance alleles nih.gov.

Other factors that influence the rate of resistance evolution include the initial frequency of resistance alleles in the pest population (even rare alleles can increase rapidly under selection) ox.ac.uk, the fitness cost associated with resistance in the absence of the insecticide (a high fitness cost can slow the spread of resistance when the insecticide is not present), the mode of inheritance of resistance (e.g., dominant or recessive), the migration of susceptible individuals into the treated area (which can dilute the frequency of resistance alleles), and the life history traits of the pest species, such as their generation time and reproductive rate ethz.ch. Species with short generation times and high reproductive rates can evolve resistance more quickly ethz.ch. The presence of multiple insecticides or varying selection pressures can also influence the evolution of resistance, potentially leading to the development of cross-resistance or multiple resistance mechanisms irac-online.orgresearchgate.netethz.ch. Conversely, removing the selection pressure, such as by ceasing insecticide application, can sometimes lead to a decline in the frequency of resistance alleles and a recovery of susceptibility, especially if resistance carries a fitness cost nih.gov.

Summary of Resistance Mechanisms and Associated Enzymes/Genes

| Mechanism | Description | Key Enzymes/Genes Involved (Examples) |

| Target-Site Insensitivity | Alteration of the insecticide binding site on the target protein (AChE). | ace gene mutations (e.g., R30K, I392T, T29P) pjoes.comresearchgate.netnih.gov |